arystalline structure of alendronate monosodium monohydrate
arystalline structure of alendronate monosodium monohydrate
Crystallographic Profiling and Synthesis of Alendronate Monosodium Monohydrate: A Technical Whitepaper
Executive Summary Alendronate sodium is a nitrogen-containing bisphosphonate (N-BP) widely utilized for the management of osteoclast-mediated bone diseases. While the trihydrate polymorph is the most prevalent in commercial formulations, the monohydrate form (often designated as Form B) offers unique thermodynamic stability and micromeritic properties advantageous for specific solid oral dosage formulations[1]. This whitepaper provides an in-depth analysis of the crystalline structure of alendronate monosodium monohydrate, detailing its mevalonate pathway inhibition mechanism, and establishes a self-validating experimental protocol for its controlled synthesis and analytical verification.
Crystallographic Profiling & Structural Elucidation
The solid-state chemistry of alendronate sodium (4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid monosodium salt) is highly dependent on its hydration state. The crystalline lattice is governed by the coordination geometry of the sodium ion and an extensive three-dimensional hydrogen-bonding network formed by the bisphosphonate moieties, the protonated primary amine, and incorporated water molecules[2].
In the standard trihydrate form, the sodium cation exists in a distorted octahedral environment, coordinated by water molecules and phosphonate oxygens, crystallizing in the monoclinic P21/n space group[3],[2]. The transition to the monohydrate form involves a thermodynamically driven expulsion of two lattice water molecules. This dehydration forces a structural rearrangement that alters the unit cell parameters and the coordination sphere, resulting in a distinct powder X-ray diffraction (PXRD) fingerprint and vibrational spectra[1].
Table 1: Comparative Physicochemical Properties of Alendronate Sodium Hydrates
| Parameter | Alendronate Monosodium Monohydrate (Form B) | Alendronate Monosodium Trihydrate |
| Theoretical Water Content | 5.9% – 6.2% | ~16.7% |
| TGA Loss on Drying | ~6.2% (Single-step loss) | ~16.5% (Multi-step loss) |
| Key PXRD Peaks (2θ ± 0.2°) | 12.2, 13.3, 14.8, 15.8, 16.3, 19.4, 21.3, 25.2 | 9.3, 12.4, 13.5, 17.1, 18.5, 19.7, 26.3 |
| Characteristic FTIR Bands (cm⁻¹) | 654, 955, 1074, 1261, 1309, 1614 | 662, 919, 934, 954, 1054, 1072 |
Data synthesized from crystallographic patent literature and structural determinations[1],[3].
Mechanistic Grounding: Osteoclast Inhibition via the Mevalonate Pathway
The clinical utility of alendronate monosodium monohydrate stems from its high affinity for hydroxyapatite in bone remodeling compartments. Upon osteoclast-mediated acidification of the bone surface, alendronate is released and internalized by the osteoclast. Inside the cytosol, it acts as a potent, competitive inhibitor of farnesyl pyrophosphate (FPP) synthase, a critical branch-point enzyme in the mevalonate pathway[2].
By inhibiting FPP synthase, alendronate prevents the biosynthesis of isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are obligate substrates for the post-translational prenylation of small GTPases (e.g., Rab, Rho, Rac). The failure to prenylate these proteins disrupts cytoskeletal organization, vesicular trafficking, and ruffled border formation, ultimately inducing osteoclast apoptosis and halting bone resorption[2].
Figure 1: Alendronate-mediated inhibition of FPP Synthase in the mevalonate pathway.
Experimental Protocol: Synthesis & Crystallization of the Monohydrate
The synthesis of alendronate monosodium monohydrate requires precise control over the thermodynamic environment to prevent the formation of the amorphous phase, the trihydrate, or the fully anhydrous form[1],[4]. The following protocol utilizes a controlled dehydration strategy to yield high-purity monohydrate.
Step 1: Aqueous Neutralization (Precursor Formation)
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Action: Suspend 1.0 equivalent of pure alendronic acid in deionized water. Add 1.0 equivalent of aqueous NaOH dropwise under continuous stirring until the pH stabilizes exactly between 4.3 and 4.4.
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Causality: The pKa values of alendronic acid dictate its ionization state. Titrating precisely to pH 4.3–4.4 ensures that the monosodium salt is the exclusive species in solution, preventing contamination from disodium or free acid forms[3].
Step 2: Anti-Solvent Crystallization
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Action: Cool the aqueous solution to 0°C – 5°C. Introduce cold ethanol dropwise as an anti-solvent at a controlled rate, maintaining the temperature.
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Causality: Ethanol lowers the dielectric constant of the solvent mixture, drastically reducing the solubility of the highly polar alendronate salt. The dropwise addition controls the supersaturation ratio, favoring the nucleation and growth of large, highly crystalline alendronate sodium trihydrate particles over amorphous precipitation[3].
Step 3: Thermodynamic Dehydration to Monohydrate
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Action: Isolate the trihydrate crystals via vacuum filtration. Transfer the wet cake to a vacuum oven and dry at 50°C under reduced pressure (≤ 50 mbar) until the mass loss stabilizes at approximately 10.5% relative to the theoretical trihydrate mass.
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Causality: Heating above 150°C provides excessive thermal energy, leading to complete lattice collapse and the formation of the anhydrous polymorph[4]. Maintaining a strict 50°C under vacuum provides the exact thermodynamic driving force required to break the hydrogen bonds of the two loosely bound lattice water molecules while preserving the strongly coordinated monohydrate water molecule, thereby yielding the stable Form B monohydrate[1].
Figure 2: Step-by-step crystallization and isolation workflow for the monohydrate form.
Analytical Validation Protocol (Self-Validating System)
To ensure the integrity of the synthesized monohydrate and confirm the absence of trihydrate or anhydrous phases, a self-validating orthogonal analytical workflow must be executed:
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Powder X-Ray Diffraction (PXRD): Scan the sample from 5° to 40° 2θ.
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Validation Logic: The complete absence of the 9.3° peak confirms the eradication of the trihydrate phase. The emergence of sharp peaks at 12.2°, 13.3°, and 14.8° definitively identifies the Form B monohydrate lattice[1].
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Thermogravimetric Analysis (TGA): Heat the sample at 10°C/min from ambient to 200°C.
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Validation Logic: A single-step mass loss of exactly 5.9% to 6.2% up to 180°C validates the stoichiometric presence of one mole of water per mole of alendronate sodium, confirming the monohydrate state[1]. A loss of >10% would indicate residual trihydrate.
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Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the sample using an ATR-FTIR accessory.
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Validation Logic: The shift in P-O stretching frequencies (specifically the appearance of bands at 1074 cm⁻¹ and 1261 cm⁻¹) confirms the altered hydrogen-bonding environment and coordination sphere around the sodium ion, distinguishing it from the trihydrate phase[1].
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References
- Title: US6281381B1 - Hydrate forms of alendronate sodium, processes for manufacture thereof, and pharmaceutical compositions thereof Source: Google Patents URL
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Title: Ab Initio Structure Determination of Anhydrous Sodium Alendronate from Laboratory Powder X-Ray Diffraction Data Source: ResearchGate URL: [Link]
- Title: WO2005035542A1 - Solid-state form of alendronate sodium and preparation thereof Source: Google Patents URL
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Title: Alendronate Sodium | High Performance Liquid Chromatography | Nuclear Magnetic Resonance Source: Scribd URL: [Link]
Sources
- 1. US6281381B1 - Hydrate forms of alendronate sodium, processes for manufacture thereof, and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. WO2005035542A1 - Solid-state form of alendronate sodium and preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
